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Compound Name:
butylphenyl)ethanone

Cat. No.: B029356

An In-depth Technical Guide to 2-Bromo-1-(4-
tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-brominated ketone derivative of 4'-tert-
butylacetophenone. This compound serves as a valuable intermediate in organic synthesis,
particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine
atom adjacent to a carbonyl group, allows for a variety of chemical transformations, making it a
key building block for the synthesis of more complex molecules and potential drug candidates.
This guide provides a comprehensive overview of its physical and chemical properties,
experimental protocols, and potential areas of application.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone are
summarized below. These properties are crucial for its handling, storage, and application in
chemical reactions.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b029356?utm_src=pdf-interest
https://www.benchchem.com/product/b029356?utm_src=pdf-body
https://www.benchchem.com/product/b029356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C12H1s5BrO [1]
Molecular Weight 255.15 g/mol [1]
White to off-white crystalline
Appearance solid (inferred from parent [2]
compound)
52-53 °C (for the related
Melting Point compound 2-Bromo-1-(p- [3]
tolyl)ethanone)
Boiling Point 305.8 °C at 760 mmHg [415116]
Density 1.27 g/cm3[4][6]
Low solubility in water; soluble
in organic solvents like ether,
Solubility chloroform, and acetone
(inferred from parent
compound)[2]
Flash Point 36.7 °C [4]
Refractive Index 1.534 [5]
PSA (Polar Surface Area) 17.07 Az [1]
XLogP3 3.88 [5]

Chemical Reactivity

The primary site of reactivity in 2-Bromo-1-(4-tert-butylphenyl)ethanone is the carbon atom

bearing the bromine, which is susceptible to nucleophilic attack. This reactivity is characteristic

of alpha-halo ketones and is fundamental to their utility in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions

where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction

of diverse functional groups at the alpha position to the carbonyl group.
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-bromo
ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of Heterocycles: 2-Bromo-1-(4-tert-butylphenyl)ethanone is a precursor for the
synthesis of various heterocyclic compounds, such as thiazoles and benzofurans, which are
important scaffolds in medicinal chemistry.[7]

Spectroscopic Data

While specific spectroscopic data for 2-Bromo-1-(4-tert-butylphenyl)ethanone is not readily
available in the searched literature, the expected spectral characteristics can be inferred from
analogous compounds.

IH NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the -
CH2Br group, typically in the range of & 4.0-4.5 ppm. The protons of the tert-butyl group will
appear as a singlet around & 1.3 ppm. The aromatic protons will exhibit a characteristic pattern
for a 1,4-disubstituted benzene ring.

13C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 190 ppm.
The carbon of the -CH2Br group is expected in the range of 30-35 ppm. Signals for the
aromatic carbons and the tert-butyl group will also be present.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band
for the carbonyl group (C=0) stretching vibration, typically in the region of 1680-1700 cm~1.
The C-Br stretching vibration is expected to appear in the fingerprint region, usually between
500 and 750 cm~1.[8]

Experimental Protocols
Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone
(General Procedure)

This protocol is adapted from general methods for the alpha-bromination of ketones.
Materials:

o 4'-tert-Butylacetophenone
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Bromine (Br2)

Acetic acid (or another suitable solvent like chloroform or dioxane)
Anhydrous aluminum chloride (optional, as a catalyst)[9]

Sodium bicarbonate solution (saturated)

Anhydrous sodium sulfate or magnesium sulfate

Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., acetic acid) in a round-bottom
flask equipped with a dropping funnel and a magnetic stirrer.

Cool the mixture in an ice bath.
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

After the addition is complete, allow the reaction to stir at room temperature for several
hours, monitoring the progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of
sodium bicarbonate until the effervescence ceases.

Extract the product with an organic solvent.
Wash the organic layer with water and brine.
Dry the organic layer over an anhydrous drying agent (e.g., Naz2S0Oa).

Remove the solvent under reduced pressure to obtain the crude product.

Purification of 2-Bromo-1-(4-tert-butylphenyl)ethanone

Recrystallization:
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o Select a suitable solvent or solvent pair in which the compound has high solubility at
elevated temperatures and low solubility at room temperature (e.g., ethanol/water, n-
hexane).

o Dissolve the crude product in a minimal amount of the hot solvent.
 Allow the solution to cool slowly to room temperature to induce crystallization.
o Further cool the mixture in an ice bath to maximize crystal formation.

o Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under
vacuum.[10]

Column Chromatography:

o Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and
ethyl acetate).

o Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
o Elute the column with the chosen solvent system, collecting fractions.
¢ Monitor the fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and remove the solvent under reduced pressure.[10]

Potential Applications in Drug Development and
Signaling Pathways

While there is no direct evidence in the searched literature for the involvement of 2-Bromo-1-
(4-tert-butylphenyl)ethanone in specific signaling pathways, structurally related brominated
acetophenone derivatives have been shown to exhibit biological activity. For instance, some
brominated phenylethanones have been investigated for their effects on inflammatory
pathways.[11][12]

It is plausible that 2-Bromo-1-(4-tert-butylphenyl)ethanone or its derivatives could modulate
signaling pathways such as the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated
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B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial in
inflammation and cancer.[11][12] Further research is required to validate these potential
biological activities.

Below are hypothetical diagrams illustrating how a derivative of this compound might interact
with these pathways, based on the activity of similar molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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